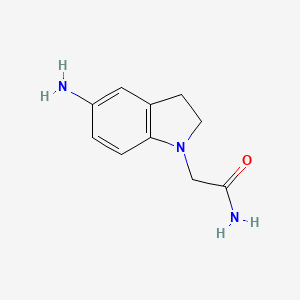
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) with high binding affinity, thereby protecting cells from necroptosis and reducing necrotic cell death . This compound’s ability to modulate various biological pathways makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-Oxindole: Known for its role in various biological processes and as a precursor in organic synthesis.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
Uniqueness
2-(5-Amino-2,3-dihydro-1H-indol-1-yl)acetamide stands out due to its unique combination of an indole nucleus with an aminoacetamide group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
143587-59-1 |
|---|---|
Formule moléculaire |
C10H13N3O |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(5-amino-2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c11-8-1-2-9-7(5-8)3-4-13(9)6-10(12)14/h1-2,5H,3-4,6,11H2,(H2,12,14) |
Clé InChI |
ZVKSTIMQSDXXMC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


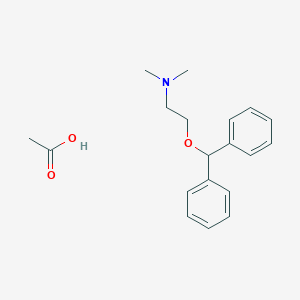
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
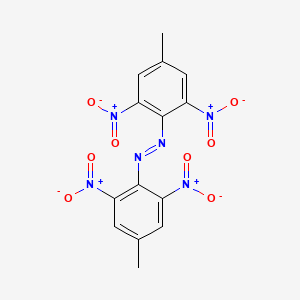
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-heptyl-1,3,4-oxadiazole](/img/structure/B12545603.png)
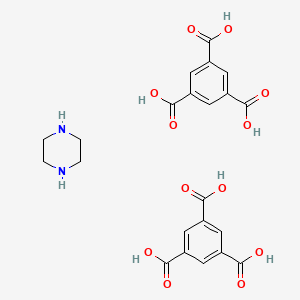

![2-(1-Chloro-3-{[tri(propan-2-yl)silyl]oxy}propylidene)cyclopentan-1-one](/img/structure/B12545615.png)
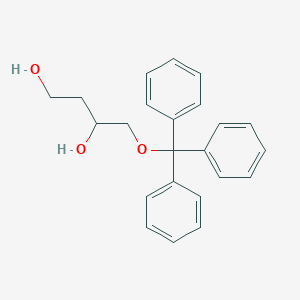
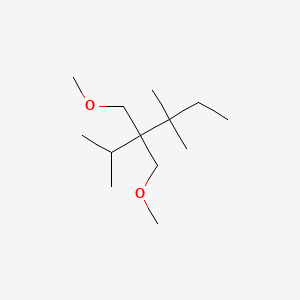
![2-(3-{2-[(4-Methoxyphenyl)tellanyl]ethoxy}propyl)-6-methylpyridine](/img/structure/B12545625.png)
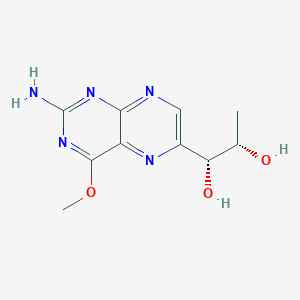
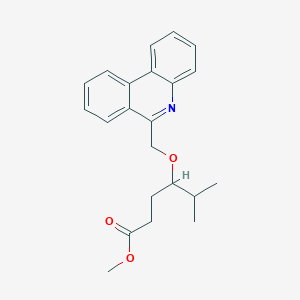
![7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol](/img/structure/B12545652.png)

